molecular formula C11H7Cl B13139019 1-Chloro-1H-cyclobuta[de]naphthalene

1-Chloro-1H-cyclobuta[de]naphthalene

Cat. No.: B13139019
M. Wt: 174.62 g/mol
InChI Key: MENZIAHJUVRKBW-UHFFFAOYSA-N
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Description

1-Chloro-1H-cyclobuta[de]naphthalene is an aromatic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring, which is fused with a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1H-cyclobuta[de]naphthalene can be synthesized through organometallic methodologies. One common approach involves the reaction of 1,8-dilithionaphthalene with dichloromethane. Another method includes the reaction of 1,8-bis(iodomagnesio)naphthalene with methylene bis(toluene-p-sulphonate) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1H-cyclobuta[de]naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-1H-cyclobuta[de]naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1H-cyclobuta[de]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the aromatic ring structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets involved are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-Chloronaphthalene: Similar in structure but lacks the cyclobutene ring.

    2-Chloronaphthalene: Another isomer with the chlorine atom at a different position.

    1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine.

    1-Bromonaphthalene: Contains a bromine atom instead of chlorine.

Uniqueness

1-Chloro-1H-cyclobuta[de]naphthalene is unique due to the presence of the cyclobutene ring fused with the naphthalene ring, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes. This unique structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7Cl

Molecular Weight

174.62 g/mol

IUPAC Name

2-chlorotricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene

InChI

InChI=1S/C11H7Cl/c12-11-8-5-1-3-7-4-2-6-9(11)10(7)8/h1-6,11H

InChI Key

MENZIAHJUVRKBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C3=CC=C2)Cl

Origin of Product

United States

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